2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate
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Overview
Description
2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate is a complex organic compound characterized by its unique structure, which includes a phenolate group and a cyclohexa-2,5-dien-1-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-one with an appropriate amine, followed by the addition of a phenol derivative . The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenolates .
Scientific Research Applications
2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene derivatives: These compounds share a similar core structure but differ in their substituents.
Phenolate derivatives: Compounds with similar phenolate groups but different substituents on the aromatic ring.
Uniqueness
2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate is unique due to its specific combination of a cyclohexa-2,5-dien-1-ylidene moiety and a phenolate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
67059-08-9 |
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Molecular Formula |
C15H14NO2- |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
4-[(2-hydroxyphenyl)iminomethyl]-2,6-dimethylphenolate |
InChI |
InChI=1S/C15H15NO2/c1-10-7-12(8-11(2)15(10)18)9-16-13-5-3-4-6-14(13)17/h3-9,17-18H,1-2H3/p-1 |
InChI Key |
KNIMBFBDLYJTPY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1[O-])C)C=NC2=CC=CC=C2O |
Origin of Product |
United States |
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